molecular formula C22H25NO4 B13163190 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpentanoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpentanoic acid

Cat. No.: B13163190
M. Wt: 367.4 g/mol
InChI Key: KTFMEQGAIAYJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpentanoic acid is a synthetic compound often used in the field of organic chemistry. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group for amines in peptide synthesis. The compound’s structure includes a fluorenyl ring system, which provides stability and facilitates various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpentanoic acid typically involves the protection of an amino acid with the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The reaction conditions often require a base such as triethylamine (TEA) and an organic solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of Fmoc protection and deprotection efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove the Fmoc group, revealing the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields free amines.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpentanoic acid has several applications in scientific research:

    Chemistry: It is widely used in peptide synthesis as a protecting group for amines.

    Biology: The compound is used in the synthesis of peptide-based drugs and biomolecules.

    Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of peptide therapeutics.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpentanoic acid involves the protection of amine groups during chemical synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This property is exploited in peptide synthesis, where the Fmoc group protects the amine during chain elongation and is removed at the final step to yield the free peptide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpentanoic acid is unique due to its specific structure, which provides stability and facilitates selective reactions. Its use in peptide synthesis is particularly notable, as it allows for the efficient protection and deprotection of amine groups, making it a valuable tool in the synthesis of complex peptides and proteins.

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylpentanoic acid

InChI

InChI=1S/C22H25NO4/c1-4-22(2,3)19(20(24)25)23-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,4,13H2,1-3H3,(H,23,26)(H,24,25)

InChI Key

KTFMEQGAIAYJMN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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